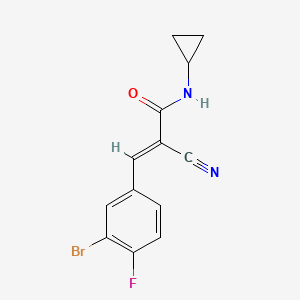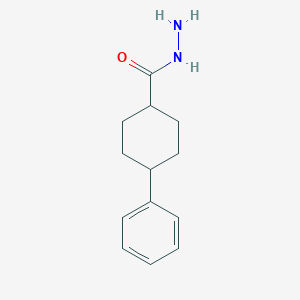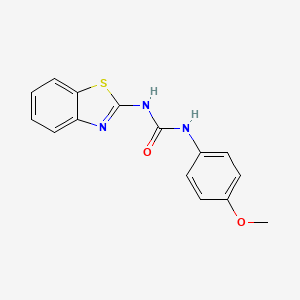
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule that belongs to the acrylamide family of compounds. It has a molecular weight of 319.24 g/mol and a chemical formula of C15H13BrFNO.
科学的研究の応用
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been used as a tool to study the mechanism of protein trafficking and secretion in cells. In neuroscience, this compound has been used to study the role of the Golgi apparatus in the formation and maintenance of synapses. This compound has also been used as a tool to study the mechanism of action of various drugs.
作用機序
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide exerts its effects by inhibiting the function of the Golgi apparatus, a cellular organelle that is involved in the processing and sorting of proteins and lipids. This compound disrupts the structure of the Golgi apparatus by preventing the formation of COPI-coated vesicles, which are responsible for the transport of proteins and lipids from the Golgi to the endoplasmic reticulum. This disruption leads to the accumulation of proteins and lipids in the Golgi and the inhibition of protein secretion.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway, a process that leads to the fragmentation of DNA and the breakdown of cellular components. This compound also inhibits the secretion of various cytokines and growth factors, which are involved in the regulation of cell growth and differentiation. In neurons, this compound disrupts the formation and maintenance of synapses by inhibiting the transport of synaptic vesicles and the recycling of synaptic proteins.
実験室実験の利点と制限
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations in lab experiments. It is toxic to cells at high concentrations and can induce cell death. This compound also has a short half-life in vivo, which limits its usefulness in animal studies.
将来の方向性
There are several future directions for the study of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide. One area of research is the development of this compound derivatives with improved stability and potency. Another area of research is the identification of new targets for this compound, which could lead to the discovery of new drugs for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs could enhance the efficacy of existing therapies. Finally, the development of new methods for the delivery of this compound to specific tissues and cells could improve its usefulness in vivo.
合成法
The synthesis of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide involves the reaction of 3-bromo-4-fluoroaniline with ethyl cyanoacetate, followed by the addition of cyclopropylamine. The resulting product is then purified using column chromatography. The yield of this compound obtained through this method is around 50-60%.
特性
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c14-11-6-8(1-4-12(11)15)5-9(7-16)13(18)17-10-2-3-10/h1,4-6,10H,2-3H2,(H,17,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQTFSDOOFFQQ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC(=C(C=C2)F)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)


![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)

